3,3-Dimethylpentane-1,5-diol: A Technical Overview of Chemical Properties and Synthetic Methodologies
3,3-Dimethylpentane-1,5-diol: A Technical Overview of Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3,3-dimethylpentane-1,5-diol. It includes tabulated quantitative data, a detailed experimental protocol for a structurally related compound to illustrate a plausible synthetic approach, and a visualization of a relevant biological pathway. This document is intended to serve as a foundational resource for researchers engaged in fine chemical synthesis, polymer science, and drug discovery.
Core Chemical Properties
3,3-Dimethylpentane-1,5-diol, with the chemical formula C₇H₁₆O₂, is a branched-chain aliphatic diol.[1] Its structure features a five-carbon pentane backbone with two methyl groups attached to the third carbon atom, creating a quaternary center, and hydroxyl groups at the terminal positions (1 and 5).[1] This structure contributes to its physical properties and reactivity. The compound is reported to be a colorless to slightly yellow, odorless, and viscous liquid that is soluble in water.[1][2]
Physical and Chemical Property Data
The quantitative data available for 3,3-dimethylpentane-1,5-diol is largely based on estimations and predictions, with some conflicting values reported in the literature. The following tables summarize the available information to provide a comparative overview.
Table 1: Physical Properties of 3,3-Dimethylpentane-1,5-diol
| Property | Value | Source |
| Melting Point | 44.24°C (estimated) | [3][4] |
| -50°C | [2] | |
| Boiling Point | 233.16°C (estimated) | [3][4] |
| 208°C | [2] | |
| 150°C | [5] | |
| Density | 0.9744 g/cm³ (estimated) | [3][4] |
| Refractive Index | 1.4580 (predicted) | [4] |
| Water Solubility | Good solubility/Miscible | [2] |
| LogP (Octanol-Water Partition Coefficient) | 0.77740 (predicted) | [3] |
| pKa | 14.84 ± 0.10 (predicted) | [6] |
Table 2: Molecular and Spectroscopic Data for 3,3-Dimethylpentane-1,5-diol
| Identifier/Property | Value | Source |
| CAS Number | 53120-74-4 | [5][6] |
| Molecular Formula | C₇H₁₆O₂ | [2][5] |
| Molecular Weight | 132.20 g/mol | [1][5] |
| SMILES | CC(C)(CCO)CCO | [1][5] |
| InChIKey | CFEPFAMBMGCTQM-UHFFFAOYSA-N | [6] |
| Topological Polar Surface Area | 40.5 Ų | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 4 | [6] |
Table 3: Predicted Mass Spectrometry Data ([M+H]⁺ Adduct)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 133.12232 | 131.1 |
| [M+Na]⁺ | 155.10426 | 137.5 |
| [M+K]⁺ | 171.07820 | 136.5 |
| [M+NH₄]⁺ | 150.14886 | 152.0 |
Synthesis and Reactivity
Synthetic Routes
Two primary synthetic pathways for 3,3-dimethylpentane-1,5-diol have been reported:
-
Reduction of 3,3-Dimethylglutaric Acid: This common route involves the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the dicarboxylic acid to the corresponding diol.[1]
-
Condensation Reaction: The compound can also be prepared through the condensation of formaldehyde and isovaleraldehyde.[2]
Illustrative Experimental Protocol: Synthesis of 3-Methyl-1,5-Pentanediol
While a detailed experimental protocol for 3,3-dimethylpentane-1,5-diol is not available, the following procedure for the synthesis of the structurally similar compound, 3-methyl-1,5-pentanediol, provides a relevant and illustrative example of a potential synthetic methodology involving the hydrogenation of a cyclic precursor.
Reaction Scheme: 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran → (HCl, H₂O) → β-Methylglutaraldehyde → (H₂, Raney Nickel) → 3-Methyl-1,5-pentanediol
Procedure:
-
Hydrolysis: In a 2-liter three-necked flask equipped with a stirrer and thermometer, 336 g (2.62 moles) of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, 630 ml of water, and 24 ml of concentrated hydrochloric acid are combined. The mixture is stirred for 2 hours, ensuring the temperature does not exceed 50°C.
-
Neutralization: Solid sodium bicarbonate is then added portion-wise until the solution is neutral to pH indicator paper.
-
Hydrogenation: The entire neutralized reaction mixture, along with 39 g of Raney nickel catalyst, is transferred to a 3-liter stainless-steel rocking hydrogenation autoclave.
-
Reaction Conditions: A hydrogen pressure of at least 1625 psi is applied, and the autoclave is heated to 125°C. The reaction is maintained at this temperature with shaking for 4 hours.
-
Work-up: After cooling, the catalyst is removed by suction filtration through Filter-Cel or by centrifugation.
-
Purification: The resulting solution is purified by fractional distillation through a 12-inch Vigreux column. After the removal of methanol and water, the product, 3-methyl-1,5-pentanediol, distills at 139–146°C at 17 mm Hg.
This protocol is adapted from a literature procedure for a related compound and should be considered as a representative example.
Chemical Reactivity
As a diol, 3,3-dimethylpentane-1,5-diol is expected to undergo typical reactions of primary alcohols:
-
Esterification: It can react with carboxylic acids or their derivatives to form esters, which are valuable in the production of polymers and plasticizers.[1]
-
Oxidation: The primary hydroxyl groups can be oxidized to form aldehydes or, under stronger conditions, carboxylic acids.[1]
-
Polymerization: Its bifunctional nature makes it a suitable monomer for the synthesis of polyesters and polyurethanes.[1]
Potential Biological Activity and Signaling Pathways
Some commercial suppliers note that 3,3-dimethylpentane-1,5-diol has been shown to inhibit the growth of cancer cells.[5] This cytostatic effect is suggested to be mediated through the activation of β-catenin and inhibition of its degradation by the proteasome.[5] This implicates the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.
Overview of the Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial signaling cascade in both embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of various cancers. The pathway's state is determined by the presence or absence of a Wnt ligand.
-
"Off" State (Absence of Wnt): In the absence of a Wnt signal, a "destruction complex" composed of proteins including Axin, APC, CK1, and GSK3β, phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.
-
"On" State (Presence of Wnt): When a Wnt ligand binds to its Frizzled (Fz) and LRP5/6 co-receptors on the cell surface, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it acts as a transcriptional co-activator, binding to TCF/LEF transcription factors to initiate the expression of target genes, such as c-myc and cyclin D1, which promote cell proliferation.
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway.
Caption: Canonical Wnt/β-Catenin Signaling Pathway.
Applications and Safety
Potential Applications
The bifunctional nature of 3,3-dimethylpentane-1,5-diol makes it a versatile building block and intermediate in several industrial applications:
-
Polymer Synthesis: It serves as a monomer for producing polyesters and polyurethanes, potentially imparting unique properties due to its branched structure.[1]
-
Plasticizers: Its esters can be used as plasticizers to increase the flexibility and durability of various materials.[1]
-
Solvents: Due to its good water solubility and polar nature, it can be employed as a solvent in chemical formulations.[1][2]
-
Cosmetics: It is used in cosmetics and personal care products for its moisturizing and skin-softening properties.[2]
Safety and Handling
3,3-Dimethylpentane-1,5-diol is reported to have low toxicity.[2] However, as with all chemicals, proper handling and storage are essential to avoid contact with eyes, skin, and the respiratory tract.[2] Standard personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this compound.[2]
Conclusion
3,3-Dimethylpentane-1,5-diol is a specialty chemical with a range of potential applications, particularly in polymer chemistry and as a formulation ingredient. While there is a foundational set of predicted and reported data on its properties, a significant portion of this information is not yet experimentally verified in peer-reviewed literature. The suggested link to the Wnt/β-catenin pathway presents an interesting avenue for further research in drug development, though this biological activity requires more rigorous investigation. This guide serves as a starting point for researchers, highlighting both the known characteristics and the existing knowledge gaps for this compound.
References
- 1. chembk.com [chembk.com]
- 2. 3,3-Dimethylpentane-1,5-diol | 53120-74-4 | DCA12074 [biosynth.com]
- 3. Buy 3,3-Dimethylpentane-1,5-diol | 53120-74-4 [smolecule.com]
- 4. 3,3-Dimethylpentane(562-49-2) 13C NMR spectrum [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
